Chemical structure and properties of (2R)-3,3-Difluorooxolane-2-carboxylic acid
Chemical structure and properties of (2R)-3,3-Difluorooxolane-2-carboxylic acid
This guide details the chemical structure, physicochemical properties, synthetic pathways, and medicinal chemistry applications of (2R)-3,3-Difluorooxolane-2-carboxylic acid .
Executive Summary
(2R)-3,3-Difluorooxolane-2-carboxylic acid (CAS: 2165695-87-2) is a specialized chiral building block used in the design of peptidomimetics and protease inhibitors. Structurally, it is a fluorinated ether analog of proline. The introduction of the gem-difluoro moiety at the C3 position imparts unique electronic and conformational properties—specifically lowering the pKa of the carboxylic acid and locking the tetrahydrofuran (oxolane) ring into a specific pucker via the gauche effect. These features make it a critical bioisostere for modulating metabolic stability and potency in drug discovery campaigns.
Chemical Identity & Structural Analysis[1][2]
Nomenclature and Identification
| Property | Detail |
| IUPAC Name | (2R)-3,3-Difluorooxolane-2-carboxylic acid |
| Common Synonyms | (2R)-3,3-Difluorotetrahydrofuran-2-carboxylic acid |
| CAS Number | 2165695-87-2 |
| Molecular Formula | C₅H₆F₂O₃ |
| Molecular Weight | 152.10 g/mol |
| Chirality | (2R)-enantiomer (corresponds to D-proline stereochemistry if N were present) |
Stereoelectronic Effects
The 3,3-difluoro substitution is not merely a steric modification; it fundamentally alters the molecule's behavior through two primary mechanisms:
-
Inductive Acidification: The two fluorine atoms at the
-position exert a strong electron-withdrawing inductive effect ( ), significantly increasing the acidity of the carboxylic acid compared to the non-fluorinated parent. -
Conformational Locking (The Gauche Effect): In 3,3-difluoro saturated heterocycles, the C–F bonds prefer to adopt a gauche orientation relative to adjacent polar bonds (C–O ring bond) to maximize
hyperconjugation. This restricts the oxolane ring flexibility, often favoring a specific envelope conformation that can pre-organize the ligand for receptor binding.
Physicochemical Properties[3][4][5][6][7][8][9]
The following data summarizes the key physical parameters. Note: pKa values are estimated based on structure-activity relationships of homologous
| Property | Value / Description | Impact on Drug Design |
| Physical State | White to off-white crystalline solid | Ease of handling in solid-phase synthesis. |
| Boiling Point | ~205 °C (Predicted at 760 mmHg) | High thermal stability for standard coupling reactions. |
| pKa (Acid) | ~2.8 – 3.2 (Estimated) | Stronger acid than unsubstituted THF-2-COOH (pKa ~3.7). Forms stable salts with weak bases. |
| LogP | ~0.61 | Moderate lipophilicity; "Polar Hydrophobic" character improves CNS penetration relative to highly polar analogs. |
| H-Bond Donors | 1 (COOH) | Typical carboxylic acid interactions. |
| H-Bond Acceptors | 4 (2xF, 1xRing-O, 1xC=O) | Fluorine acts as a weak acceptor; Ring oxygen is a crucial vector for solvation. |
Synthetic Pathways[5][10][11][12]
The synthesis of (2R)-3,3-difluorooxolane-2-carboxylic acid typically relies on the deoxofluorination of a ketone precursor. The pathway ensures the retention of chirality at the C2 position while introducing the fluorine atoms.
Primary Synthetic Route: Deoxofluorination
The most robust method involves the fluorination of an
-
Starting Material: (2R)-Tetrahydrofuran-3-one-2-carboxylic acid ethyl ester.
-
Fluorination: Treatment with DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor converts the C3 carbonyl into a gem-difluoro group.
-
Hydrolysis: Lithium hydroxide (LiOH) mediated hydrolysis of the ester yields the free acid.
Visualization of Synthesis Logic
The following diagram illustrates the flow from the chiral pool precursor to the final fluorinated building block.
Caption: Synthetic workflow converting the 3-oxo precursor to the gem-difluoro target via nucleophilic fluorination.
Applications in Drug Discovery[2][3][13]
Bioisosterism: The Proline Mimic
This compound serves as a fluorinated bioisostere of proline .
-
Similarities: Like proline, it introduces a turn in peptide chains due to the cyclic nature.
-
Differences: The oxygen atom in the ring (oxolane vs. pyrrolidine) removes the H-bond donor capability of the NH, while the fluorines lower the electron density of the ring.
-
Utility: It is often used in HCV protease inhibitors and Cathepsin K inhibitors where a rigid, metabolically stable P2 or P3 ligand is required.
Metabolic Stability
The C3 position of tetrahydrofuran rings is susceptible to metabolic oxidation (hydroxylation) by Cytochrome P450 enzymes. Substituting hydrogen with fluorine (C-F bond energy ~116 kcal/mol vs C-H ~99 kcal/mol) blocks this metabolic "soft spot," significantly extending the half-life (
Conformational Control Mechanism
The diagram below details how the 3,3-difluoro substitution locks the ring conformation, a critical feature for binding affinity.
Caption: Mechanism of conformational locking induced by gem-difluoro substitution.
Handling and Safety Protocols
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The compound is hygroscopic; protect from moisture to prevent hydrolysis or caking.
-
Solubility: Soluble in polar organic solvents (DMSO, Methanol, DMF, THF). Sparingly soluble in non-polar hydrocarbons (Hexane).
-
Hazards: Classed as a skin and eye irritant (H315, H319). Standard PPE (gloves, goggles, lab coat) is mandatory.
-
Stability: Stable under standard laboratory conditions. Avoid strong oxidizing agents and strong bases which may cause elimination reactions (dehydrofluorination) under extreme heating.
References
-
Fluorochem. (2R)-3,3-Difluorooxolane-2-carboxylic acid Product Specifications. Retrieved from
-
Linclau, B., et al. (2014). Conformational Analysis of 1,3-Difluorinated Alkanes and Heterocycles. NIH/PubMed. Retrieved from [Link]
- Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. (Contextual grounding on gem-difluoro effects).
-
PubChem. Compound Summary for 3,3-difluorooxolane-2-carboxylic acid. Retrieved from [Link]
